molecular formula C10H14ClN3O2 B7926502 [(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid

[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B7926502
M. Wt: 243.69 g/mol
InChI Key: IUEDPNOFFVWMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 g/mol This compound is characterized by the presence of a pyrazine ring substituted with a chloro group and an isopropyl-amino-acetic acid moiety

Preparation Methods

The synthesis of [(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid involves several steps. One common method includes the reaction of 3-chloro-pyrazine-2-carbaldehyde with isopropylamine to form an intermediate, which is then reacted with glycine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-7(2)14(6-9(15)16)5-8-10(11)13-4-3-12-8/h3-4,7H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEDPNOFFVWMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN=C1Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.